6-(Dimethylamino)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
6-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3,(H2,8,11,12) |
InChI Key |
XFYCKUJVVJFILG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of PI3-Kinase Activity
One of the primary applications of 6-(Dimethylamino)pyridine-3-sulfonamide is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) activity. PI3K is crucial in several cellular processes, including cell growth, proliferation, and survival. Inhibitors of this pathway are being investigated for their therapeutic potential in various diseases, including cancer and autoimmune disorders.
- Mechanism of Action : The compound selectively inhibits specific isoforms of PI3K, which may lead to reduced signaling pathways associated with tumor growth and survival. This inhibition has shown promise in preclinical models for treating malignancies such as breast cancer and leukemia .
-
Potential Therapeutic Applications :
- Cancer Treatment : The inhibition of PI3K can lead to decreased tumor growth and enhanced sensitivity to other anticancer agents. Studies have indicated that compounds targeting this pathway could be beneficial in combination therapies for aggressive cancer types .
- Autoimmune Diseases : Given the role of PI3K in immune cell signaling, inhibitors like this compound are being explored for treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Antibacterial Properties
This compound also exhibits antibacterial activity, making it a candidate for developing new antimicrobial agents.
- Mechanism : The compound acts as an inhibitor of bacterial enzymes involved in cell wall synthesis. For instance, it has been shown to inhibit DapE (diaminopimelate epimerase), an enzyme critical for the biosynthesis of lysine in bacteria .
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. The IC50 values for these compounds ranged from moderate to high potency, indicating their potential as lead compounds for further development .
Applications in Cancer Research
The compound has garnered attention for its potential roles beyond kinase inhibition, particularly in cancer research.
- Case Study: Triple-Negative Breast Cancer :
- Metabolic Effects : Research indicates that this compound may also influence metabolic pathways relevant to cancer progression, including glucose metabolism modulation, which is critical for rapidly proliferating tumor cells .
Summary Table of Applications
| Application Area | Mechanism/Target | Notable Findings |
|---|---|---|
| PI3K Inhibition | Selective inhibition of PI3K isoforms | Reduced tumor growth; potential in cancer therapies |
| Antibacterial Activity | Inhibition of DapE enzyme | Significant activity against resistant bacterial strains |
| Cancer Treatment | Induction of apoptosis; metabolic modulation | Effective against triple-negative breast cancer models |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of 6-(Dimethylamino)pyridine-3-sulfonamide with related compounds:
Key Research Findings
Sulfonamide derivatives generally exhibit higher aqueous solubility than ester or chloride analogs (e.g., 6-(Dimethylamino)pyridine-3-sulfonyl chloride) due to hydrogen-bonding capacity .
Biological Activity: Pyridine sulfonamides are frequently explored as enzyme inhibitors. For example, 4-(m-Tolylamino)pyridine-3-sulfonamide (similarity score 0.51) has been studied in gastroretentive drug formulations targeting Helicobacter pylori . The tertiary amine in this compound may improve membrane permeability compared to primary amines (e.g., 6-Amino-N-methylpyridine-3-sulfonamide), a critical factor in drug bioavailability .
Synthetic Utility: Carboxylate esters like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate serve as versatile intermediates in drug synthesis but lack the sulfonamide’s hydrogen-bonding capability, limiting their utility in target-specific interactions . Sulfonyl chloride precursors (e.g., CAS 680591-58-6) are reactive intermediates for synthesizing sulfonamides but require careful handling due to hydrolytic instability .
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-(dimethylamino)pyridine-3-sulfonamide, and how can structural purity be validated?
- Methodology : Synthesis typically involves reacting pyridine-derived diamines with sulfonyl chlorides. For example, diamines containing pyridine rings are first synthesized, followed by sulfonylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key analytical techniques include:
- FT-IR : To confirm sulfonamide bond formation (N–S stretching at ~1150–1350 cm⁻¹) .
- ¹H NMR : To verify substitution patterns on the pyridine ring (e.g., dimethylamino group at δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : For molecular ion confirmation and detection of byproducts .
- Validation : Cross-correlate data from multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).
Q. What solvent systems and reaction conditions are optimal for sulfonamide bond formation in pyridine derivatives?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonyl chloride reactivity. Maintain temperatures between 0–25°C to minimize side reactions. Stoichiometric triethylamine or pyridine can neutralize HCl byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological targets?
- Methodology :
- Substituent Variation : Modify substituents on the pyridine ring (e.g., halogenation, alkylation) and sulfonamide group to assess impact on binding affinity. For example, indole substitutions at the pyridine C-6 position improved HCV NS4B inhibition (EC₅₀ = 2 nM) .
- Pharmacokinetic Profiling : Measure oral bioavailability (e.g., 62% in rats) and liver-to-plasma exposure ratios (e.g., 25:1) to prioritize candidates .
Q. What strategies resolve contradictions in spectroscopic data during characterization of sulfonamide derivatives?
- Methodology :
- Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to assign overlapping signals.
- Computational Modeling : Predict NMR chemical shifts (e.g., DFT calculations) to validate experimental data .
- Crystallography : X-ray diffraction for unambiguous structural confirmation if crystalline derivatives are obtainable.
Q. How can regioselectivity challenges in pyridine sulfonylation be addressed during synthesis?
- Methodology :
- Directing Groups : Utilize dimethylamino groups at C-6 to direct sulfonylation to the C-3 position via steric/electronic effects.
- Catalytic Systems : Explore transition-metal catalysts (e.g., Pd) for selective C–H activation in pyridine derivatives .
Q. What experimental designs are critical for assessing pharmacokinetic properties of this compound analogs?
- Methodology :
- In Vivo Studies : Administer derivatives to rodents/non-human primates and measure plasma half-life, clearance, and bioavailability. For example, compound 4t showed 78% oral bioavailability in dogs .
- Tissue Distribution : Use radiolabeled analogs to quantify liver accumulation, a key metric for antiviral agents .
Data-Driven Research Considerations
Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy for sulfonamide-based inhibitors?
- Methodology :
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., oxidative demethylation).
- Protein Binding Studies : Measure free drug concentrations using equilibrium dialysis to adjust EC₅₀ values for serum protein effects .
Q. What computational tools are effective for predicting the reactivity of pyridine-sulfonamide derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
